molecular formula C14H16N4O2S B2744874 2-[4-(Benzenesulfonyl)piperazin-1-yl]pyrimidine CAS No. 354119-37-2

2-[4-(Benzenesulfonyl)piperazin-1-yl]pyrimidine

Cat. No.: B2744874
CAS No.: 354119-37-2
M. Wt: 304.37
InChI Key: IENHGDSGTMNWCT-UHFFFAOYSA-N
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Description

2-[4-(Benzenesulfonyl)piperazin-1-yl]pyrimidine (CAS 354119-37-2) is a synthetically valuable chemical building block with a molecular formula of C14H16N4O2S and a molecular weight of 304.37 . This compound belongs to a class of substituted piperazinylpyrimidines that have been identified in scientific literature as a promising novel class of small molecule inhibitors, specifically in the context of antiviral research . Structure-activity relationship (SAR) studies on this chemical scaffold have been conducted to optimize its properties, focusing on increasing antiviral activity and decreasing cytotoxicity . The core structure consists of a pyrimidine ring linked to a benzenesulfonyl group via a piperazine linker, a configuration that allows for systematic structural variations to explore its interaction with biological targets . Researchers value this compound for its potential in medicinal chemistry programs, particularly in the development of prophylactic and therapeutic agents against viral pathogens such as the chikungunya virus (CHIKV) . It is supplied as a high-purity solid for research applications and must be stored according to safe laboratory practices. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-[4-(benzenesulfonyl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S/c19-21(20,13-5-2-1-3-6-13)18-11-9-17(10-12-18)14-15-7-4-8-16-14/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENHGDSGTMNWCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Benzenesulfonyl)piperazin-1-yl]pyrimidine typically involves the reaction of a pyrimidine derivative with a piperazine derivative under specific conditions. One common method involves the reaction of 4-(benzenesulfonyl)piperazine with a pyrimidine derivative in the presence of a suitable base and solvent. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate larger quantities of reactants and solvents, and the reaction parameters are carefully controlled to ensure consistent quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Benzenesulfonyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

Antiviral Applications

The compound has been identified as a potent inhibitor of the chikungunya virus (CHIKV). A study demonstrated that various analogues of 2-[4-(benzenesulfonyl)piperazin-1-yl]pyrimidine exhibited significant antiviral activity in vitro. The structure-activity relationship (SAR) analysis revealed that modifications to the piperazine linker and the pyrimidine ring can enhance antiviral efficacy. For instance, certain substitutions resulted in compounds with an effective concentration (EC50) as low as 5.3 μM, indicating strong antiviral properties against CHIKV .

Key Findings:

  • Potency: The compound showed a selectivity index greater than 61, highlighting its potential for therapeutic use against CHIKV.
  • Mechanism: The antiviral activity is attributed to the compound's ability to interfere with viral replication processes .

Anticancer Potential

Research has also explored the anticancer properties of this compound. It has been suggested that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms, including cell cycle arrest and induction of apoptosis.

Clinical Relevance:

  • Combination Therapies: Studies indicate that when used in combination with other chemotherapeutic agents, this compound derivatives can enhance therapeutic outcomes in cancers such as breast and colon cancer .
  • Cytotoxicity Profiles: The compound exhibits lower cytotoxicity compared to standard treatments, making it a promising candidate for further development .

Antimicrobial Activity

In addition to its antiviral and anticancer applications, this compound has shown antimicrobial properties against various bacterial strains. Recent studies have highlighted its effectiveness in inhibiting biofilm formation and reducing microbial virulence factors.

Research Insights:

  • Biofilm Suppression: Compounds derived from this scaffold have been tested for their ability to inhibit biofilm formation in pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa. This is crucial for developing new strategies against antibiotic-resistant infections .
  • In Silico Studies: Computational studies suggest favorable drug-likeness characteristics and low toxicity risks, supporting the potential for oral bioavailability in clinical settings .

Summary Table of Applications

Application AreaKey FindingsReferences
AntiviralPotent CHIKV inhibitor; EC50 = 5.3 μM
AnticancerEnhances cytotoxicity; effective in combination therapies
AntimicrobialInhibits biofilm formation; low toxicity

Mechanism of Action

The mechanism of action of 2-[4-(Benzenesulfonyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficiency is a hallmark .

Comparison with Similar Compounds

Data Tables

Table 1: Key Spectral Data for Representative Compounds
Compound NMR (δ, ppm) HRMS (MH+) Source
2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine Not explicitly reported Not reported
6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-...thieno[3,2-d]pyrimidine Not reported 494.19
Table 2: Crystallographic Parameters for 2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine
Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.652 Å, b = 9.800 Å, c = 15.344 Å
Melting Point Not reported

Biological Activity

2-[4-(Benzenesulfonyl)piperazin-1-yl]pyrimidine is a compound that has garnered attention for its diverse biological activities, particularly as an antiviral agent. This article delves into its synthesis, biological activity, and the implications of its use in medicinal chemistry.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process starting from substituted pyrimidines. The initial step often includes the reaction of a piperazine derivative with a benzenesulfonyl chloride under microwave conditions, yielding the desired product with moderate to high yields. For example, one study reported a four-step synthesis that achieved an 85% yield for a key intermediate, with the final product being synthesized in a yield of around 32% .

Antiviral Properties

One of the most significant biological activities of this compound is its antiviral efficacy, particularly against Chikungunya virus (CHIKV). Research has demonstrated that various analogues of this compound exhibit potent inhibitory effects against CHIKV, with selectivity indices indicating low cytotoxicity relative to their antiviral activity. For instance, modifications to the compound structure have led to derivatives with improved antiviral profiles and selectivity indices exceeding 61 .

Table 1: Antiviral Activity Against CHIKV

CompoundCC50 (µM)SI (Selectivity Index)
Original Compound66.49.83
Modified Compound A18.61.17
Optimized Compound BNot specified>61

The mechanism by which these compounds exert their antiviral effects is believed to involve the inhibition of viral replication pathways. The presence of the piperazine moiety appears to enhance binding affinity to viral targets, which is crucial for preventing viral entry and replication within host cells .

Other Biological Activities

In addition to antiviral properties, pyrimidine derivatives have been reported to possess a wide range of biological activities:

  • Antimicrobial Activity : Various studies indicate that pyrimidine derivatives can exhibit significant antibacterial and antifungal properties. For example, compounds derived from pyrimidines have shown effectiveness against Gram-positive and Gram-negative bacteria .
  • CNS Effects : Some derivatives are noted for their central nervous system (CNS) depressant properties, which may have implications in treating neurological disorders .

Case Studies

Several case studies highlight the versatility and potential therapeutic applications of this compound:

  • Study on CHIKV : A study focused on optimizing the structure of this compound led to the identification of several analogues with enhanced antiviral activity. The research emphasized how minor modifications could significantly impact biological activity and selectivity .
  • Antimicrobial Evaluations : Another investigation evaluated various pyrimidine derivatives against a range of microbial strains, demonstrating notable antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. This study underscored the importance of structural modifications in enhancing antimicrobial efficacy .

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